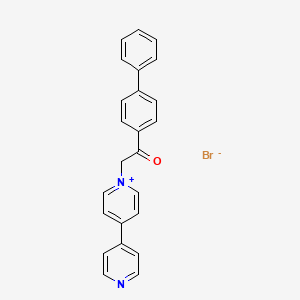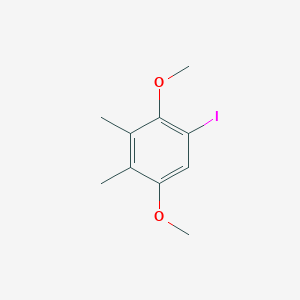
1-Iodo-2,5-dimethoxy-3,4-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Iodo-2,5-dimethoxy-3,4-dimethylbenzene is an organic compound belonging to the class of aromatic halides It is characterized by the presence of an iodine atom attached to a benzene ring, which also contains two methoxy groups and two methyl groups
Méthodes De Préparation
The synthesis of 1-Iodo-2,5-dimethoxy-3,4-dimethylbenzene can be achieved through several methods. One common approach involves the iodination of 2,5-dimethoxy-3,4-dimethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is typically carried out under controlled conditions to ensure selective iodination at the desired position on the benzene ring.
Industrial production methods for this compound may involve similar iodination reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
1-Iodo-2,5-dimethoxy-3,4-dimethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic compounds.
Oxidation Reactions: The methoxy and methyl groups can be oxidized to form corresponding aldehydes, ketones, or carboxylic acids. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups. Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
The major products formed from these reactions depend on the specific reagents and conditions used, as well as the position of the substituents on the benzene ring.
Applications De Recherche Scientifique
1-Iodo-2,5-dimethoxy-3,4-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-catalyzed reactions and metabolic pathways involving aromatic compounds.
Medicine: It has potential applications in the development of diagnostic agents and therapeutic drugs. Its ability to undergo selective chemical reactions makes it a useful tool in medicinal chemistry.
Industry: The compound can be used in the production of specialty chemicals, including dyes, pigments, and polymers. Its unique properties make it suitable for use in various industrial processes.
Mécanisme D'action
The mechanism by which 1-Iodo-2,5-dimethoxy-3,4-dimethylbenzene exerts its effects depends on the specific chemical reactions it undergoes. In general, the iodine atom can act as a leaving group in substitution reactions, allowing for the introduction of other functional groups. The methoxy and methyl groups can participate in various oxidation and reduction reactions, leading to the formation of different products.
The molecular targets and pathways involved in these reactions are determined by the specific reagents and conditions used. For example, in biological systems, the compound may interact with enzymes and other proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
1-Iodo-2,5-dimethoxy-3,4-dimethylbenzene can be compared with other similar compounds, such as:
1-Iodo-2,4-dimethoxybenzene: This compound has a similar structure but with different positions of the methoxy groups. It may exhibit different reactivity and applications due to the variation in substituent positions.
1-Iodo-3,5-dimethylbenzene:
1-Iodo-2,4-dimethylbenzene: Similar to this compound but with different positions of the methyl groups, leading to variations in reactivity and applications.
Propriétés
Numéro CAS |
92015-14-0 |
|---|---|
Formule moléculaire |
C10H13IO2 |
Poids moléculaire |
292.11 g/mol |
Nom IUPAC |
1-iodo-2,5-dimethoxy-3,4-dimethylbenzene |
InChI |
InChI=1S/C10H13IO2/c1-6-7(2)10(13-4)8(11)5-9(6)12-3/h5H,1-4H3 |
Clé InChI |
ANSFSWBTSTURGS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1OC)I)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-[Hydroxy(diphenyl)methyl]-1,1-dioxothiolan-2-yl]-diphenylmethanol](/img/structure/B11949371.png)
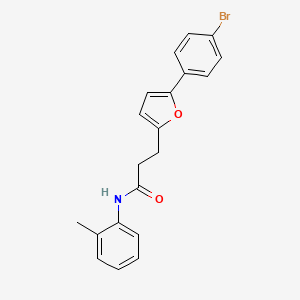
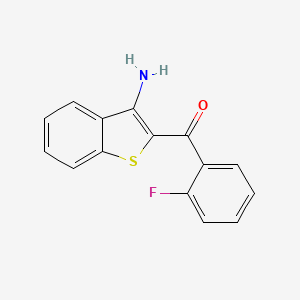

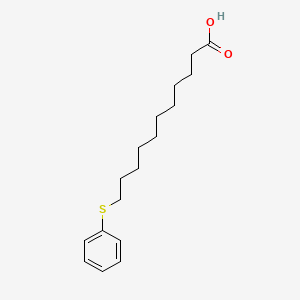
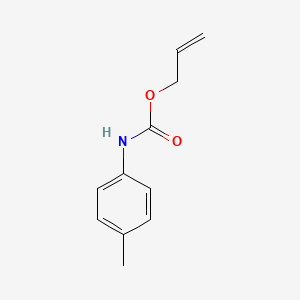


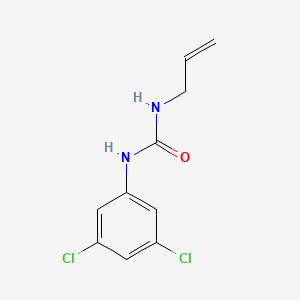
![Methyl 3-benzylsulfanyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate](/img/structure/B11949419.png)
![4,4,10,10-Tetraethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione](/img/structure/B11949420.png)
![Ethanone, 1-[4-(benzoyloxy)-2,6-dihydroxyphenyl]-](/img/structure/B11949422.png)

